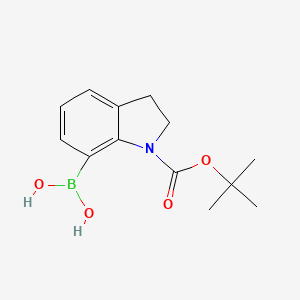

N-Boc-Indoline-7-boronic acid

Description

Significance of Organoboron Compounds in Modern Organic Synthesis

Organoboron compounds have become indispensable tools in modern organic synthesis due to their remarkable versatility, stability, and low toxicity. rsc.orgnih.gov These compounds, which feature a carbon-boron bond, are crucial intermediates in a wide array of chemical transformations, most notably in the formation of new carbon-carbon bonds. rsc.org Their stability in the presence of air and water, coupled with their tolerance of a broad range of functional groups, makes them highly attractive reagents in complex synthetic pathways. dicp.ac.cn

One of the most powerful applications of organoboron compounds is the Suzuki-Miyaura cross-coupling reaction. dicp.ac.cnmdpi.com This palladium-catalyzed reaction enables the efficient formation of a carbon-carbon single bond by coupling an organoboron compound with an organic halide or triflate. mdpi.comrsc.org The mild reaction conditions and high degree of regio- and stereoselectivity have led to its widespread adoption in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. dicp.ac.cn Beyond the Suzuki-Miyaura coupling, organoboron compounds participate in a variety of other important reactions, including hydroboration, Petasis borono-Mannich reaction, and Chan-Lam coupling, further highlighting their central role in synthetic chemistry. guidechem.comaablocks.com The development of new methods for synthesizing and utilizing organoboron compounds continues to be an active area of research, constantly expanding the synthetic chemist's toolkit. mdpi.com

Table 1: Key Reactions Involving Organoboron Compounds

| Reaction Name | Description | Key Features |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. | Forms C-C bonds; mild conditions; high functional group tolerance. dicp.ac.cnmdpi.comrsc.org |

| Hydroboration | Addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. | Forms organoboranes from alkenes/alkynes; highly regioselective. dicp.ac.cn |

| Chan-Lam Coupling | Copper-catalyzed formation of a carbon-heteroatom bond between a boronic acid and an amine or alcohol. | Forms C-N or C-O bonds. aablocks.com |

| Petasis Reaction | A multicomponent reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. | Forms substituted amines. guidechem.com |

The Indoline (B122111) Scaffold: A Privileged Structure in Synthetic and Medicinal Chemistry

The indoline scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them fertile ground for the discovery of new therapeutic agents. The indole (B1671886) ring system, from which indoline is derived, is a common feature in numerous natural products and biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin. sigmaaldrich.com

The structural and electronic properties of the indoline scaffold allow it to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-stacking. sigmaaldrich.com This versatility has been exploited by medicinal chemists to design a vast number of synthetic indoline-based derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govsigmaaldrich.com The ability to readily functionalize different positions of the indoline ring system allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. nih.gov As such, the indoline scaffold continues to be a focal point in the development of novel drug candidates. sigmaaldrich.com

Strategic Importance of N-tert-Butoxycarbonyl (N-Boc) Protection in Indoline Chemistry

In the synthesis of complex molecules containing the indoline scaffold, protection of the nitrogen atom is often a crucial step. The N-tert-butoxycarbonyl (N-Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. rsc.org The Boc group is typically introduced by reacting the indoline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.org

The strategic importance of the N-Boc group in indoline chemistry is multifaceted. Firstly, it prevents unwanted side reactions at the nitrogen atom, such as N-alkylation or acylation, while other parts of the molecule are being modified. rsc.org Secondly, the bulky Boc group can influence the regioselectivity of subsequent reactions on the aromatic ring. For instance, in iridium-catalyzed C-H borylation reactions of indoles, the presence of an N-Boc group can direct the borylation to the C3 position. nih.govrsc.org Furthermore, the Boc group can modulate the solubility and handling characteristics of indoline intermediates. The ability to selectively deprotect the N-Boc group without affecting other sensitive functional groups is a key advantage, enabling orthogonal protection strategies in multistep syntheses. organic-chemistry.org

Table 2: Common Reagents for N-Boc Protection and Deprotection of Indolines

| Process | Common Reagents | Typical Conditions |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP, TEA) | Inert solvent (e.g., DCM, THF), Room temperature. rsc.org |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Inert solvent (e.g., DCM, Methanol), Room temperature. rsc.org |

| Selective Deprotection | Thermal conditions | Can lead to deprotection, sometimes unintentionally during other reactions. rsc.org |

Overview of Academic Research Perspectives on N-Boc-Indoline-7-boronic Acid Derivatives

This compound and its derivatives are valuable intermediates that combine the key features discussed above. The boronic acid moiety at the 7-position provides a handle for further functionalization, primarily through Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. mdpi.comrsc.org The N-Boc group ensures the stability of the indoline core and directs reactivity.

Research in this area often focuses on the development of efficient synthetic routes to access 7-substituted indolines, which are prevalent in many biologically active compounds. The iridium-catalyzed C-H borylation of N-protected indoles has emerged as a powerful method for the regioselective introduction of a boryl group at the C7 position. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials and offers a more direct route to these valuable building blocks.

Once synthesized, this compound derivatives are utilized in the construction of complex molecular scaffolds. For example, they can be coupled with various aryl halides to generate 7-arylindolines, a structural motif found in a range of pharmacologically active compounds. rsc.org The compatibility of the N-Boc protecting group and the boronic acid functionality with a wide range of reaction conditions makes these derivatives highly versatile synthetic intermediates. Ongoing research continues to explore new applications of these building blocks in the synthesis of novel materials and potential drug candidates.

Properties

Molecular Formula |

C13H18BNO4 |

|---|---|

Molecular Weight |

263.10 g/mol |

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-7-yl]boronic acid |

InChI |

InChI=1S/C13H18BNO4/c1-13(2,3)19-12(16)15-8-7-9-5-4-6-10(11(9)15)14(17)18/h4-6,17-18H,7-8H2,1-3H3 |

InChI Key |

NKWXICDPQIEISS-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C(=CC=C1)CCN2C(=O)OC(C)(C)C)(O)O |

Origin of Product |

United States |

Reactivity and Transformational Utility of N Boc Indoline 7 Boronic Acid Derivatives in Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of the synthetic utility of N-Boc-indoline-7-boronic acid, enabling a range of transformative reactions. The electron-rich nature of the indoline (B122111) ring and the versatility of the boronic acid group make it an excellent partner in various palladium-mediated transformations.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, owing to its mild conditions, functional group tolerance, and the commercial availability of reagents. nih.govnih.gov this compound serves as the nucleophilic partner in these reactions, coupling with a variety of electrophiles.

This compound readily participates in Suzuki-Miyaura coupling with a wide array of aryl and heteroaryl halides (chlorides, bromides, iodides) and triflates. acs.orgacs.org These reactions facilitate the synthesis of 7-aryl and 7-heteroaryl indoline derivatives, which are common motifs in pharmacologically active compounds. The choice of catalyst, ligand, and base is crucial for achieving high efficiency, particularly with challenging substrates like heteroaryl chlorides. acs.org Catalyst systems derived from palladium acetate (Pd(OAc)₂) or palladium(0) sources like Pd₂(dba)₃, combined with phosphine (B1218219) ligands, are commonly employed. The Boc-protecting group is generally stable under these conditions, though care must be taken as it can be labile under harsh thermal conditions. acs.org

Successful couplings have been reported with various heterocycles, including pyridines, pyrazines, and thiophenes. acs.org The reaction conditions are typically mild, often proceeding at temperatures from ambient to around 100 °C in solvents such as dioxane, toluene, or aqueous mixtures. nih.govrsc.org

| Boronic Acid Derivative | Electrophile | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Methyl-5-indoleboronic acid | 3-Chloro-2,5-dimethylpyrazine | Pd(OAc)₂ / Ligand 1 | K₃PO₄ | n-Butanol | 90 | acs.org |

| N-Methyl-5-indoleboronic acid | 3-Chloropyridine | Pd(OAc)₂ / Ligand 1 | K₃PO₄ | n-Butanol | 77 | acs.org |

| 5-Indoleboronic acid | 5-Chlorobenzoxazole | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | t-Amyl alcohol | 91 | acs.org |

| N-Boc-3-bromoindole | Phenylboronic acid | Pd(dba)₂ / (t-Bu)₃P·HBF₄ | DIPEA | Toluene | 77** | acs.org |

| N-Boc-7-bromotryptophan | p-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | H₂O/Acetonitrile | 65 | rsc.org |

Beyond traditional aryl halides, Suzuki-Miyaura couplings can be extended to more unconventional electrophiles. Benzylic amines can be converted into benzylic pyridinium (B92312) salts, which serve as effective electrophiles in nickel- or palladium-catalyzed cross-coupling reactions with arylboronic acids. organic-chemistry.orgorganic-chemistry.org This transformation allows for the construction of diarylmethane structures, which are prevalent in medicinal chemistry. While specific examples detailing this compound in this exact reaction are not prevalent, the methodology is broadly applicable to a range of aryl and heteroaryl boronic acids. The reaction typically involves the activation of a C–N bond, providing a novel route to connect the indoline scaffold to a benzylic carbon. organic-chemistry.orgresearchgate.net

The success and rate of the Suzuki-Miyaura coupling are significantly influenced by both steric and electronic factors of the coupling partners. rsc.org

Steric Effects: Steric hindrance, particularly from substituents at the ortho-position of either the boronic acid or the aryl halide, can impede the reaction. rsc.orgrsc.orgresearchgate.net For this compound, the adjacent indoline ring and the Boc group can present steric challenges. Highly hindered substrates may require catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. rsc.orgresearchgate.net The steric bulk around the boron atom itself can also affect the transmetalation step. nih.gov

Electronic Effects: The electronic nature of the substituents on both partners plays a critical role. acs.org

On the aryl halide, electron-withdrawing groups generally accelerate the rate-determining oxidative addition step, leading to higher reactivity. researchgate.netresearchgate.net Conversely, electron-donating groups can slow this step.

The interplay between these steric and electronic effects dictates the optimal choice of catalyst, ligand, base, and reaction conditions to achieve high coupling efficiency. nih.gov

Other Transition-Metal-Catalyzed Carbon-Heteroatom Bond Formations (e.g., C-N, C-S)

In addition to forming C-C bonds, the carbon-boron bond of this compound can be converted into carbon-heteroatom bonds, most notably carbon-nitrogen bonds.

The formation of an aryl C–N bond from an arylboronic acid is most commonly achieved via the Chan-Lam coupling reaction. nih.gov This reaction typically uses a copper catalyst, such as copper(II) acetate, and is often performed in the presence of a base and an oxidant (frequently atmospheric oxygen). nih.govresearchgate.net It allows for the coupling of boronic acids with a wide range of nitrogen nucleophiles, including amines, amides, and azoles. researchgate.net

The Chan-Lam amination offers a complementary approach to the more established Buchwald-Hartwig amination, which couples aryl halides with amines using a palladium catalyst. wikipedia.orgacsgcipr.org The use of a boronic acid as the aryl source in the Chan-Lam reaction is advantageous due to the generally lower toxicity and higher stability of boronic acids compared to the organotin reagents sometimes used in Stille coupling. While boronic acid pinacol (B44631) (BPin) esters can be challenging substrates in Chan-Lam reactions, particularly with aryl amines, specific conditions have been developed to overcome these limitations. organic-chemistry.orgnih.gov The reaction provides a direct route to synthesize 7-aminoindoline derivatives, which are valuable intermediates for further elaboration in drug discovery programs. chemrxiv.orgacs.org

Deborylative Cyanation and Thiocyanation

The conversion of aryl boronic acids into aryl nitriles and thiocyanates represents a significant transformation in organic synthesis, providing access to valuable functional groups. The boronic acid moiety of this compound can be strategically replaced with a cyano (-CN) or thiocyanato (-SCN) group through deborylative pathways. These reactions typically involve a metal catalyst, often copper or palladium, which facilitates the C-B bond cleavage and subsequent C-CN or C-SCN bond formation.

In deborylative cyanation, the reaction transforms the C-B bond into a C-CN bond. Various cyanide sources can be employed, and recent methods have focused on developing cyanide-free protocols to enhance safety and operational simplicity. One such approach involves the palladium-catalyzed cross-coupling of boronic acids with thiocyanates, where a copper(I) salt acts as a mediator nih.gov. This method avoids the use of highly toxic cyanide reagents while effectively installing the nitrile functionality nih.gov. The nitrile group is a versatile precursor for numerous other functional groups, including amines, amides, and carboxylic acids rsc.org.

Similarly, deborylative thiocyanation introduces the -SCN group, a valuable synthon for constructing sulfur-containing heterocycles and other biologically active molecules. This transformation is often achieved using a thiocyanate (B1210189) salt, such as KSCN, in the presence of a copper catalyst and an oxidant rsc.org. The reaction proceeds by replacing the boronic acid group with the thiocyanato group, providing direct access to aryl thiocyanates from the corresponding boronic acids rsc.org.

Table 1: Examples of Deborylative Functionalization

| Entry | Starting Material | Reagent | Product |

| 1 | This compound | Benzylthiocyanate, Pd(PPh₃)₄, CuTC | N-Boc-7-cyanoindoline |

| 2 | This compound | KSCN, Cu(OAc)₂ | N-Boc-7-thiocyanatoindoline |

Oxidative Arylation Reactions

This compound serves as a potent arylating agent in oxidative cross-coupling reactions, enabling the formation of C-C bonds between the indoline core and other (hetero)aromatic systems. These reactions, often catalyzed by transition metals like cobalt or rhodium, proceed via a direct C-H activation mechanism on the coupling partner nih.govnih.gov. The process involves the coupling of the boronic acid with an unactivated C-H bond, using a stoichiometric oxidant to facilitate the catalytic cycle nih.gov.

Cobalt-catalyzed C-H arylation has emerged as a cost-effective and efficient method for constructing biaryl compounds nih.govresearchgate.net. In a typical reaction, a Co(II) catalyst facilitates the C2-selective arylation of an indole derivative with a boronic acid under mild conditions nih.govresearchgate.net. When using this compound, the indoline moiety can be transferred to various C-H containing substrates. This strategy provides a versatile approach to complex biaryls, which are prevalent motifs in pharmaceuticals and materials science researchgate.net. Rhodium catalysts are also highly effective for mediating the oxidative coupling of arenes with arylboronic acids, often employing a directing group on the arene to control regioselectivity nih.gov.

Table 2: Oxidative Arylation of C-H Bonds with this compound

| Entry | Coupling Partner | Catalyst System | Product |

| 1 | Pyridine | [RhCl(C₂H₄)₂]₂ / P[p-(CF₃)C₆H₄]₃, TEMPO | 2-(N-Boc-indolin-7-yl)pyridine |

| 2 | N-Methylindole | Co(acac)₂ / Mn(OAc)₂·4H₂O | 2-(N-Boc-indolin-7-yl)-N-methylindole |

| 3 | Thiophene | [RhCl(C₂H₄)₂]₂ / Ligand, Oxidant | 2-(N-Boc-indolin-7-yl)thiophene |

Nucleophilic Addition Reactions Involving Indoline Boronic Species

Asymmetric Conjugate Additions to α,β-Unsaturated Carbonyl Compounds (e.g., Rhodium-Catalyzed)

Aryl boronic acids can serve as nucleophilic partners in asymmetric 1,4-addition (conjugate addition) reactions to α,β-unsaturated carbonyl compounds. This transformation is a powerful tool for creating stereogenic centers. Rhodium-catalyzed systems, in particular, have proven highly effective for the conjugate addition of boronic acids to acceptors like enones, unsaturated esters, and lactones ucc.ierug.nlnih.govrug.nl.

In this context, this compound can add to an α,β-unsaturated system, forming a new carbon-carbon bond at the β-position. The use of a chiral rhodium catalyst, typically generated in situ from a rhodium precursor and a chiral ligand such as a phosphoramidite, allows for high levels of enantioselectivity ucc.ierug.nlnih.govrug.nl. The reaction proceeds via a transmetalation step from boron to rhodium, followed by the enantioselective 1,4-addition of the organorhodium species to the activated alkene and subsequent protonolysis to yield the final product and regenerate the catalyst. This methodology provides access to chiral indoline-containing compounds with excellent enantiomeric excesses ucc.ie.

Table 3: Rhodium-Catalyzed Asymmetric Conjugate Addition

| Entry | α,β-Unsaturated Acceptor | Chiral Ligand | Product | Expected ee (%) |

| 1 | 2-Cyclohexen-1-one (B156087) | Monodentate Phosphoramidite | (R)-3-(N-Boc-indolin-7-yl)cyclohexanone | up to 96 ucc.ie |

| 2 | Methyl vinyl ketone | (S)-BINAP | (S)-4-(N-Boc-indolin-7-yl)butan-2-one | >90 |

| 3 | N-Phenylmaleimide | Chiral Diene | (R)-3-(N-Boc-indolin-7-yl)-1-phenylpyrrolidine-2,5-dione | >95 |

Allylation and Homoallylation Reactions with Indoline Substrates

Allylation and homoallylation reactions are fundamental C-C bond-forming processes that introduce synthetically versatile allyl and homoallyl groups. These reactions are crucial for building complex molecular scaffolds, particularly in the synthesis of natural products and pharmaceuticals containing the indoline core.

The diastereoselective synthesis of functionalized indolines can be achieved through multicomponent coupling protocols. One such method involves the reaction of indoles with allyl boronic species generated in situ. A protocol has been developed based on the homologation of vinyl boronic acids to allylboronic acids, which then couple with indoles to produce 2-substituted indolines with a high degree of diastereoselectivity cam.ac.ukresearchgate.netresearchgate.netscispace.com. This approach allows for the construction of densely functionalized indoline cores, which can be precursors to this compound or other complex derivatives cam.ac.ukresearchgate.net. The ability to control the stereochemistry at multiple centers simultaneously is a key advantage of this strategy.

Traditional allylation reactions of indoles typically yield linear products. However, strategies for branch-selective allylation have been developed to construct more sterically congested and complex structures, such as those containing all-carbon quaternary centers rsc.orgresearchgate.net. An "Umpolung" or reverse-reactivity strategy can be employed, where a modified indole acts as an electrophile in a reaction with a nucleophilic allylboronic acid rsc.org. This approach allows for the construction of C2-indolyl quaternary centers, with the C3 position of the indole remaining available for further functionalization rsc.orgresearchgate.net. This branch-selective allylation is tolerant of various functional groups and provides a powerful method for assembling the core structures of complex indole alkaloids rsc.org.

Advanced Functionalization of the Indoline Scaffold via Boron Intermediates

The strategic introduction of a boronic acid moiety at the C7 position of the N-Boc-protected indoline scaffold opens a gateway to a diverse array of functionalized indoline derivatives. This transformation leverages the versatility of the boronic acid group as a linchpin for various carbon-carbon and carbon-heteroatom bond-forming reactions. The N-Boc protecting group plays a crucial role in directing the initial borylation to the C7 position and modulating the reactivity of the indoline core in subsequent transformations.

Transformations into Variously Substituted Indolines

This compound serves as a versatile intermediate for the synthesis of a wide range of 7-substituted indolines. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and in copper-mediated reactions like the Chan-Lam amination and hydroxylation. These transformations allow for the introduction of aryl, heteroaryl, amino, and hydroxyl groups at the 7-position, providing access to novel indoline structures with potential applications in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the synthesis of 7-aryl and 7-heteroaryl indolines. The reaction typically involves a palladium catalyst, a base, and an aryl or heteroaryl halide as the coupling partner. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. For instance, the coupling of this compound with various aryl bromides can be efficiently catalyzed by a palladium(II) acetate/triphenylphosphine system in the presence of a carbonate base.

The Chan-Lam amination provides a direct route to 7-aminoindoline derivatives from this compound. This copper-catalyzed reaction forms a carbon-nitrogen bond between the indoline scaffold and a variety of nitrogen-containing nucleophiles, including primary and secondary amines, anilines, and amides. The reaction is typically carried out in the presence of a copper salt, such as copper(II) acetate, and an oxidant, often atmospheric oxygen. This method offers a valuable alternative to traditional methods for the synthesis of arylamines, which often require harsh reaction conditions.

The boronic acid functionality at the C7 position can also be readily converted into a hydroxyl group. This transformation is typically achieved through an oxidation reaction. Common oxidizing agents for this purpose include hydrogen peroxide or oxone. The resulting N-Boc-7-hydroxyindoline is a valuable synthetic intermediate that can be further functionalized at the hydroxyl group or used in the synthesis of biologically active molecules.

The following table summarizes representative transformations of this compound into variously substituted indolines, highlighting the versatility of this key intermediate.

Table 1: Transformations of this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| This compound | 4-Bromotoluene | Pd(OAc)₂, PPh₃, K₂CO₃ | N-Boc-7-(4-tolyl)indoline |

| This compound | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂, Na₂CO₃ | N-Boc-7-(4-methoxyphenyl)indoline |

| This compound | Morpholine | Cu(OAc)₂, Pyridine | N-Boc-7-(morpholino)indoline |

| This compound | Aniline | Cu(OAc)₂, O₂ | N-Boc-7-(phenylamino)indoline |

| This compound | H₂O₂ | NaOH | N-Boc-7-hydroxyindoline |

Mechanistic Insights and Theoretical Investigations of N Boc Indoline 7 Boronic Acid Reactivity

Elucidation of Reaction Mechanisms in Indoline (B122111) Boronic Acid Transformations

Transformations involving indoline boronic acids, such as the Suzuki-Miyaura cross-coupling reaction, are fundamental in carbon-carbon bond formation. nih.govnih.gov The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. libretexts.org This cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

In the context of N-Boc-indoline-7-boronic acid, the cycle would commence with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org The subsequent and often rate-limiting step is transmetalation, where the boronic acid, activated by a base, transfers its indoline moiety to the palladium center. nih.gov Finally, reductive elimination from the Pd(II) complex yields the desired cross-coupled product and regenerates the Pd(0) catalyst. nih.govlibretexts.org

Recent research has also explored other transformations, such as C-H borylation, to synthesize indolylboronic acids. acs.org Mechanistic studies on these reactions provide insights into the regioselectivity and efficiency of introducing the boronic acid group onto the indoline scaffold. For instance, transition-metal-free borylation reactions offer an alternative pathway to these valuable intermediates. nih.gov

The following table summarizes key mechanistic steps in common transformations of aryl boronic acids:

| Mechanistic Step | Description | Key Intermediates |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner. | Pd(II)-aryl halide complex |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium(II) center. | Di-organopalladium(II) complex |

| Reductive Elimination | The two organic groups on the palladium(II) center couple and are eliminated, forming a new C-C bond and regenerating the Pd(0) catalyst. | Coupled product and Pd(0) |

Stereochemical Control in Asymmetric Transformations of Indoline Boronic Acids

Achieving stereochemical control in reactions involving indoline boronic acids is paramount for the synthesis of chiral molecules. Asymmetric transformations often employ chiral ligands or catalysts to induce enantioselectivity or diastereoselectivity. nih.govresearchgate.net The principles of dual enantioselective control, where both the substrate and the catalyst are chiral, can be applied to achieve high levels of stereodifferentiation. nih.gov

For example, in the asymmetric allylboration of indoles, which can be considered as precursors to indolines, the use of chiral BINOL catalysts can lead to the formation of products with high enantiomeric excess. nih.govresearchgate.net The stereochemical outcome can be divergent, meaning that by choosing the appropriate enantiomer of the catalyst and the geometry of the allylboronate, all possible stereoisomers of the product can be selectively synthesized. nih.govresearchgate.net This level of control is crucial for building complex molecular architectures with multiple stereocenters. nih.govresearchgate.net

Strategies for asymmetric synthesis involving boronic esters have been extensively reviewed, highlighting various reactivity platforms that enable the stereoselective formation of secondary and tertiary boronic esters. bris.ac.uk These methods are applicable to the synthesis of chiral indoline-containing compounds.

Computational Chemistry Approaches (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity of boronic acids. nih.govlodz.pllodz.pl DFT calculations allow for the detailed examination of electronic structures, reaction energies, and the geometries of transition states, providing insights that are often difficult to obtain through experimental means alone. lodz.pllodz.pl These theoretical investigations can predict the course of a reaction and explain observed selectivities. nih.gov

DFT calculations are frequently used to map out the potential energy surfaces of reactions involving boronic acids. researchgate.net This allows for the identification of the most favorable reaction pathways and the characterization of key transition states. researchgate.net For instance, in the context of protodeboronation, a common side reaction, DFT can help to elucidate the different possible pathways and the factors that influence the rate of this undesired process. acs.org

Computational studies have also been instrumental in understanding the mechanism of boronic acid-catalyzed reactions, such as N-glycosylations. nih.govacs.org By modeling the interaction between the boronic acid catalyst, the glycosyl donor, and the acceptor, researchers can propose mechanisms that are consistent with experimental observations. nih.govacs.org

DFT calculations are particularly powerful in explaining and predicting the regioselectivity and stereoselectivity of chemical reactions. commonorganicchemistry.com In the case of nucleophilic additions to indolynes, computational studies have shown that distortion energies can control the regioselectivity of the addition. nih.gov This understanding allows for the design of substrates that exhibit enhanced regioselectivity. nih.gov

Similarly, the stereoselectivity of asymmetric reactions can be rationalized by comparing the energies of the diastereomeric transition states leading to different stereoisomers. nih.gov For the allylboration of indoles, a stereochemical model based on DFT calculations can be proposed to explain the observed high stereoselectivity. nih.gov

Mechanistic Role of the N-Boc Protecting Group in Facilitating or Directing Transformations

The N-tert-butyloxycarbonyl (N-Boc) group is a widely used protecting group for amines in organic synthesis. researchgate.netchemistrysteps.comnih.gov Its role, however, often extends beyond simple protection. The N-Boc group can significantly influence the reactivity and selectivity of transformations involving the indoline scaffold.

The electronic properties of the N-Boc group, a carbamate, can modulate the nucleophilicity of the indoline nitrogen and the aromatic ring. total-synthesis.com Mechanistically, the Boc group is introduced via the reaction of an amine with di-tert-butyl dicarbonate (B1257347). commonorganicchemistry.com Its removal is typically achieved under acidic conditions, proceeding through a stable tert-butyl cation intermediate. chemistrysteps.comwikipedia.org

The steric bulk of the N-Boc group can also play a crucial role in directing the regioselectivity of a reaction by blocking certain positions on the indoline ring. researchgate.net Furthermore, the carbonyl oxygen of the Boc group can act as a coordinating site for catalysts, thereby influencing the stereochemical outcome of a reaction. While specific studies on this compound are limited, the principles derived from studies on other N-Boc protected systems are applicable. researchgate.net The N-Boc group's stability under various reaction conditions, coupled with its ease of removal, makes it an invaluable tool in multi-step syntheses. researchgate.netnih.gov

Frontiers and Prospective Research Avenues for N Boc Indoline 7 Boronic Acid Chemistry

Development of Highly Regioselective and Site-Specific Synthetic Methods for C7 Borylation of Indoline (B122111)

The primary challenge in synthesizing N-Boc-indoline-7-boronic acid lies in directing the borylation to the C7 position with high precision. The inherent electronic properties of the indole (B1671886) nucleus favor electrophilic substitution at the C3 position, making C7 functionalization non-trivial. acs.orgnih.gov To overcome this, synthetic chemists have developed sophisticated strategies primarily centered on the use of directing groups attached to the indole nitrogen.

These directing groups, including the N-Boc (tert-butoxycarbonyl) group itself, coordinate to a metal catalyst, positioning it in close proximity to the C7-H bond and facilitating its selective activation. nih.govresearchgate.net Bulky directing groups such as hydrosilyl, phosphinoyl, and pivaloyl have proven particularly effective in promoting C7 selectivity. rsisinternational.orgnih.govresearchgate.net For instance, the installation of an N-pivaloyl or N-P(O)tBu₂ group can effectively steer borylation to the C7 position. researchgate.netacs.org

Recent advancements have also focused on metal-free approaches. One notable method involves a one-pot transformation using pyrazabole (B96842) electrophiles, which achieves double borylation at the N and C7 positions, followed by reduction of the indole C2=C3 bond to form the indoline, and subsequent selective protodeboronation to yield the C7-borylated indoline. nih.gov Another metal-free strategy employs simple boron trihalides like BBr₃, where chelation assistance from an N-acyl directing group enables selective C7 borylation under mild conditions. researchgate.netacs.orgresearchgate.net The choice of the directing group's ring size has also been shown to control selectivity between the C2 and C7 positions, with five-membered heterocyclic directing groups favoring C7 functionalization. rsc.org

These methods represent a significant step forward in controlling regioselectivity, providing reliable pathways to C7-borylated indolines, which are crucial precursors for this compound.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of C7 borylation are heavily dependent on the catalytic system employed. Iridium-based catalysts, often paired with bipyridine ligands, are the most prevalent and effective for C–H borylation reactions, including those on the indoline core. nih.gov Research continues to explore variations in ligands and iridium precursors to optimize reaction conditions, lower catalyst loading, and improve yields. For example, the use of a simple and commercially available ligand like 1,10-phenanthroline (B135089) with an iridium catalyst has been shown to enable C6-selective borylation through dispersive interactions, a principle that could be adapted for C7 selectivity. rsc.org

Beyond iridium, other transition metals are being investigated. Nickel catalysts have been reported for C3-selective borylation, highlighting how the choice of metal can fundamentally alter site selectivity. acs.org Copper-catalyzed systems have also been developed for the synthesis of boronated indolines through intramolecular Heck-borylation reactions. chemrxiv.org These alternative systems may offer advantages in terms of cost, availability, and unique reactivity profiles.

A significant area of development is metal-free catalysis. These systems circumvent the need for expensive and potentially toxic precious metals. researchgate.netacs.org Catalysis with B(C₆F₅)₃ has been used for C3-selective borylation, demonstrating the potential of Lewis acids in these transformations. acs.org Electrophilic borylation using pyrazabole derivatives or BBr₃ represents another metal-free avenue that provides direct access to C7-borylated indolines. nih.gov The ongoing exploration of new ligands, metal catalysts, and metal-free systems is crucial for developing more efficient, cost-effective, and selective methods for synthesizing this compound.

| Catalyst System | Selectivity | Key Features |

| Iridium (Ir) with bipyridine ligands | C7 (with directing group) | Most common and effective system for C-H borylation. nih.gov |

| Copper (Cu) with phosphine (B1218219) ligands | C3 (via Heck-borylation) | Enables simultaneous C-C and C-B bond formation. chemrxiv.org |

| Iron (Fe) | General Arene Borylation | Offers expanded functional group tolerance. researchgate.net |

| Boron Tribromide (BBr₃) | C7 (with directing group) | Metal-free approach using chelation assistance. researchgate.netresearchgate.net |

| Pyrazabole Electrophiles | C7 | Metal-free, one-pot route to C7-borylated indolines. nih.gov |

Expanding the Scope of Functional Group Tolerance and Substrate Diversity in Transformations

For a synthetic method to be broadly applicable, it must tolerate a wide range of functional groups on the starting material. Early borylation methods were often limited to substrates with simple alkyl, alkoxy, or halogen substituents. nih.govrsc.org Recent research has focused on developing more robust catalytic systems that are compatible with a broader array of chemical functionalities.

Iron-catalyzed borylation, for example, has shown good tolerance for groups that are often problematic in other systems, such as primary amines (ArNH₂), phenols (ArOH), and amides (ArC(O)NR₂). researchgate.net Iridium-catalyzed reactions have demonstrated compatibility with esters, ketones, and carbamates when appropriate ligands are used. mdpi.com Metal-free borylation using BBr₃ is notably compatible with C6-substituted indoles, a feature not always present in iridium-catalyzed processes. researchgate.net However, some functional groups, like esters, can be incompatible with certain electrophilic borylation reactions due to a propensity for hydroboration. nih.gov

Expanding the substrate scope is equally important. The ability to perform C7 borylation on complex indoline structures, including those derived from amino acids like tryptophan, greatly enhances the utility of the methodology. researchgate.net The development of methods that work on diverse indoline precursors, regardless of their electronic properties or steric hindrance, is a key goal. This allows for the late-stage functionalization of complex molecules, a highly desirable strategy in medicinal chemistry and materials science.

Strategic Integration of this compound into the Synthesis of Complex Molecular Architectures

This compound is not an end product but a versatile building block for constructing more complex molecules. mdpi.com Its primary utility lies in its participation in cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms new carbon-carbon bonds. mdpi.comguidechem.com This allows for the direct attachment of aryl, heteroaryl, or vinyl groups to the C7 position of the indoline core.

This capability is strategically important for the synthesis of natural products and pharmaceutical agents where a substituent at the C7 position is crucial for biological activity. rsc.org For example, the C7-boronated intermediate can be quickly converted into C7-halo, C7-hydroxy, or C7-aryl derivatives, providing rapid access to a library of analogues for structure-activity relationship (SAR) studies. researchgate.net

The boronic acid functionality itself can be converted into other useful groups. For instance, oxidation of the C-B bond can introduce a hydroxyl group, providing a route to 7-hydroxyindolines. This versatility makes this compound a powerful synthon for the divergent synthesis of valuable substituted indoles and indolines. acs.org

Advancement of Sustainable and Green Chemistry Approaches in Indoline Boronic Acid Synthesis and Application

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. Research into the synthesis of this compound is increasingly incorporating these considerations. Key areas of advancement include the reduction of waste, avoidance of hazardous materials, and improvement of energy efficiency.

One major green approach is the development of metal-free borylation reactions, which eliminate the need for precious metal catalysts that are costly, toxic, and require removal from final products. researchgate.netacs.org Photoinduced, metal-free synthesis methods represent another environmentally benign strategy. organic-chemistry.org

The use of greener solvents, such as ethanol, is also being explored. nih.govrsc.org Multicomponent reactions, which combine three or more reactants in a single step to form a product, are inherently green as they reduce the number of synthetic steps, minimize purification, and improve atom economy. nih.govrsc.org

Furthermore, innovative purification techniques are being developed to reduce solvent consumption. A "phase-switching" strategy has been designed where boronic acids act as productive tags. acs.orgacs.org By forming a complex with a polyol at high pH, the boronic acid-containing product can be switched into an aqueous phase, allowing for easy separation from non-boronated impurities without the need for silica (B1680970) gel chromatography, a major source of chemical waste. acs.orgacs.org Boronic acids themselves are considered green compounds due to their low toxicity and their degradation to environmentally benign boric acid. mdpi.com These advancements are paving the way for more sustainable methods for both the synthesis and application of indoline boronic acids.

Q & A

Q. What are the key chemical properties of N-Boc-Indoline-7-boronic acid relevant to its use in Suzuki-Miyaura cross-coupling reactions?

The boronic acid group in this compound enables nucleophilic attack on palladium-activated aryl halides, forming carbon-carbon bonds. Its Boc (tert-butoxycarbonyl) group stabilizes the indoline scaffold during synthesis. Methodologically, researchers should prioritize optimizing reaction conditions (e.g., base, solvent, temperature) to balance reactivity and stability. For example, aqueous bases like Na₂CO₃ in THF/water mixtures are common . Characterization of intermediates via NMR (e.g., monitoring boronic ester formation) is critical .

Q. What are the standard characterization techniques for confirming the structure and purity of this compound?

- NMR Spectroscopy : and NMR confirm the Boc group (e.g., tert-butyl peaks at ~1.3 ppm) and boronic acid proton signals (~6-8 ppm, depending on hydration state) .

- HPLC/MS : Quantify purity and detect residual solvents or byproducts.

- Elemental Analysis : Verify boron content (theoretical ~4.5% for C₁₃H₁₈BNO₂). New compounds require full spectral data and chromatographic purity ≥95% .

Q. How can researchers ensure the stability of this compound during storage and experimental workflows?

Boronic acids are prone to protodeboronation and oxidation. Methodological safeguards include:

- Storing under inert atmosphere (argon) at -20°C.

- Using anhydrous solvents (e.g., THF, DMF) in reactions.

- Adding stabilizers like 1,2-dimethoxyethane to prevent aggregation .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for selective cis-diol binding, and what analytical methods validate this application?

- Synthesis : Use a metal-ligand coassembly strategy to incorporate boronic acid into MOFs (e.g., Cr-based MIL-100-B). Adjust linker ratios to optimize pore accessibility .

- Validation :

- XPS and NMR : Confirm boronic acid integration.

- Adsorption Isotherms : Measure binding capacity for cis-diols (e.g., glucose) at varying pH.

- Reusability Tests : Assess MOF stability over multiple cycles .

Q. What methodological approaches are used to evaluate the inhibitory activity of this compound derivatives against histone deacetylases (HDACs)?

- Enzyme Assays : Measure IC₅₀ using fluorogenic substrates (e.g., acetylated lysine derivatives). Compare to reference inhibitors like SAHA .

- Cell-Based Assays : Determine GI₅₀ in cancer cell lines (e.g., HCT-116) and correlate with HDAC inhibition via Western blot (e.g., acetylated histone H3 levels) .

- Molecular Modeling : Dock hydrated boronic acid moieties into HDAC active sites to assess interactions with zinc ions and His/Tyr residues .

Table 1 : Example Data from Boronic Acid-Based HDAC Inhibitors

| Compound | IC₅₀ (nM) | GI₅₀ (μM) | GI₅₀/IC₅₀ Ratio |

|---|---|---|---|

| (S)-18 | 12.3 | 0.89 | 0.072 |

| SAHA | 10.1 | 0.75 | 0.074 |

Q. How can researchers design a glucose-sensitive hydrogel using this compound, and what methodological considerations ensure reversible binding with diols?

- Synthesis : Copolymerize this compound with acrylamide derivatives. Use redox initiators (e.g., APS/TEMED) for radical polymerization .

- Reversibility Testing :

- Swelling Studies : Monitor hydrogel volume changes in glucose solutions (0–20 mM).

- FT-IR : Track boronic ester formation (B-O stretch at ~1350 cm⁻¹) .

Data Contradiction and Reproducibility

Q. How should researchers address contradictions in experimental data when using this compound in multi-step organic syntheses?

- Hypothesis Testing : Compare reaction outcomes under varying conditions (e.g., Pd catalyst loading, ligand type).

- Intermediate Analysis : Isolate and characterize intermediates (e.g., via LC-MS) to identify side reactions (e.g., Boc deprotection) .

- Replication : Follow standardized protocols for solvent degassing and catalyst activation to minimize variability .

Q. What strategies mitigate batch-to-batch variability in boronic acid-containing polymers synthesized from this compound?

- Quality Control : Pre-purify monomers via recrystallization.

- Kinetic Monitoring : Use inline FT-IR or Raman spectroscopy to track polymerization progress.

- Statistical Design : Apply DOE (Design of Experiments) to optimize monomer/initiator ratios .

Emerging Applications

Q. Can this compound be utilized in dynamic covalent chemistry for self-healing materials?

Yes. The boronic acid-diol interaction enables reversible network formation. Methodologically:

Q. What novel biosensing platforms could exploit the dual functionality of this compound (Boc protection and boronic acid reactivity)?

- Dual-Responsive Probes : Design fluorogenic sensors where Boc deprotection (e.g., via acidic conditions) activates boronic acid-diol binding. Validate using fluorescence titration with saccharides .

- CRISPR-Compatible Systems : Incorporate boronic acid-labeled nucleotides (via enzymatic polymerization) for pull-down assays targeting glycated DNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.